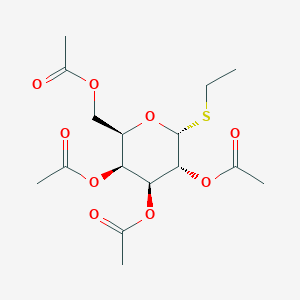
エチル 2,3,4,6-テトラ-O-アセチル-α-D-チオガラクトピラノシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside, also known as Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside, is a useful research compound. Its molecular formula is C16H24O9S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
エチル 2,3,4,6-テトラ-O-アセチル-α-D-チオガラクトピラノシド: は、医薬品合成における重要な中間体です 。その構造により、糖分子に硫黄原子を導入することが可能であり、これはチオグリコシドの生成において重要なステップです。これらの化合物は、酸素含有糖と比較して安定性が高いため、さまざまな疾患を標的とする薬剤によく使用されます。
酵素アッセイ開発
この化合物は、特に乳糖代謝に関連する酵素アッセイにおける基質として機能します 。天然糖のアナログとして機能することにより、乳糖を処理する酵素の検出と定量が可能になり、乳糖不耐症の研究や関連治療薬の開発に役立ちます。
グリコシル化反応
化学合成において、エチル 2,3,4,6-テトラ-O-アセチル-α-D-チオガラクトピラノシドはグリコシル化反応に使用されます 。これらの反応は、糖部分の他の分子への付着に不可欠であり、治療薬や研究に使用される糖タンパク質やその他の糖複合体の生成に不可欠です。
炭水化物化学研究
この化合物は、炭水化物化学において、糖の性質と反応性を調べるために広く使用されています 。これは、複雑な炭水化物の合成や、潜在的な治療用途を持つ炭水化物ベースの分子の開発に関する洞察を提供します。
生体医用材料開発
研究者は、この化合物を生体医用材料の開発に使用しています 。生物系と相互作用する能力がありながら、害を及ぼさないことから、医療用インプラントや薬物送達システムに使用できる生体適合性材料の製造に適しています。
分析化学
分析化学において、エチル 2,3,4,6-テトラ-O-アセチル-α-D-チオガラクトピラノシドは標準物質または参照化合物として使用されます 。その明確な構造と性質により、機器の較正や分析方法の検証が可能になり、他の物質の測定の正確性が保証されます。
農業研究
この化合物は、特に植物-病原体相互作用の研究において、農業研究における役割が注目されています 。天然植物糖と構造的に類似しているため、病原体が植物細胞の糖受容体をどのように利用しているかを理解するための貴重なツールであり、耐病性作物の開発につながります。
食品科学技術
最後に、食品科学技術において、この化合物は食品添加剤としての可能性が検討されています 。さまざまな条件下での安定性により、食品の保存期間の延長や、健康上の利点を持つ機能性食品の成分としての用途が期待できます。
作用機序
Target of Action
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside primarily targets enzymes involved in glycosylation reactions . These enzymes play a crucial role in the metabolism of lactose and other carbohydrates .
Mode of Action
This compound acts as a substrate in enzymatic assays . It interacts with its target enzymes, impeding their activity . This interaction leads to changes in the enzymes’ function, affecting the glycosylation reactions they catalyze .
Biochemical Pathways
The compound affects the biochemical pathways related to carbohydrate metabolism, specifically those involving glycosylation reactions . The downstream effects of this interaction include potential therapeutic interventions against glycosylation-related afflictions like Gaucher’s disease and lysosomal storage disorders .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of glycosidase activity . This inhibition can disrupt normal carbohydrate metabolism, potentially leading to therapeutic effects in the treatment of certain diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound is sensitive to temperature and should be stored at -20°C . Additionally, it is known to be reactive, and its interactions with other molecules could affect its function .
生物活性
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside (ETG) is a derivative of galactose that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : C16H24O9S
- Molecular Weight : 392.42 g/mol
- CAS Number : 55722-49-1
ETG is characterized by four acetyl groups attached to the galactopyranoside structure, which enhances its solubility and reactivity in biological systems. The presence of the thiol group also contributes to its unique properties.
1. Antimicrobial Properties
Research indicates that ETG exhibits antimicrobial activity against various pathogens. A study by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell wall integrity.
2. Antioxidant Activity
ETG has shown promising antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.
3. Potential in Cancer Therapy
Recent studies suggest that ETG may have anticancer effects. A case study published in highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast and colon cancers. The compound appears to trigger intrinsic apoptotic pathways, leading to cell death.
Research Findings
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, ETG was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.
Case Study 2: Cancer Cell Apoptosis
A study involving human breast cancer cell lines treated with ETG showed a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed the activation of caspases, indicating that ETG effectively triggers programmed cell death pathways.
特性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-LYYZXLFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














